molecular formula C13H13BrFNO B4866116 (2Z)-2-[(4-bromo-2-fluoroanilino)methylidene]cyclohexan-1-one

(2Z)-2-[(4-bromo-2-fluoroanilino)methylidene]cyclohexan-1-one

Cat. No.: B4866116
M. Wt: 298.15 g/mol
InChI Key: BRUWYLNVTOITFY-HJWRWDBZSA-N
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Description

(2Z)-2-[(4-bromo-2-fluoroanilino)methylidene]cyclohexan-1-one: is a synthetic organic compound characterized by the presence of a bromo and fluoro substituted aniline group attached to a cyclohexanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-bromo-2-fluoroanilino)methylidene]cyclohexan-1-one typically involves the condensation of 4-bromo-2-fluoroaniline with cyclohexanone under specific reaction conditions. The process may include:

    Condensation Reaction: The reaction between 4-bromo-2-fluoroaniline and cyclohexanone is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the imine linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Properties

IUPAC Name

(2Z)-2-[(4-bromo-2-fluoroanilino)methylidene]cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrFNO/c14-10-5-6-12(11(15)7-10)16-8-9-3-1-2-4-13(9)17/h5-8,16H,1-4H2/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUWYLNVTOITFY-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=CNC2=C(C=C(C=C2)Br)F)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=O)/C(=C\NC2=C(C=C(C=C2)Br)F)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-[(4-bromo-2-fluoroanilino)methylidene]cyclohexan-1-one
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(2Z)-2-[(4-bromo-2-fluoroanilino)methylidene]cyclohexan-1-one
Reactant of Route 3
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(2Z)-2-[(4-bromo-2-fluoroanilino)methylidene]cyclohexan-1-one
Reactant of Route 4
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(2Z)-2-[(4-bromo-2-fluoroanilino)methylidene]cyclohexan-1-one
Reactant of Route 5
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(2Z)-2-[(4-bromo-2-fluoroanilino)methylidene]cyclohexan-1-one
Reactant of Route 6
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(2Z)-2-[(4-bromo-2-fluoroanilino)methylidene]cyclohexan-1-one

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